

An In-Depth Technical Guide to 2-Ethylbenzimidazole: Molecular Structure, Properties, and Applications

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Compound of Interest

Compound Name: 2-Ethylbenzimidazole

Cat. No.: B155763

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Executive Summary: This guide provides a comprehensive technical overview of **2-Ethylbenzimidazole**, a heterocyclic aromatic compound of significant interest to the scientific community. As a derivative of the benzimidazole scaffold, which is considered a "privileged structure" in medicinal chemistry, **2-Ethylbenzimidazole** serves as a critical building block in the synthesis of novel therapeutic agents and functional materials.[1][2] This document delves into its fundamental molecular structure and formula, details its physicochemical and spectroscopic properties, outlines a standard synthesis protocol, and explores its broader applications in drug discovery and materials science. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies grounded in authoritative references.

Fundamental Molecular Identity

2-Ethylbenzimidazole is an organic compound featuring a bicyclic structure where a benzene ring is fused to the 4- and 5-positions of an imidazole ring.[3] The defining feature of this particular derivative is the presence of an ethyl group at the 2-position of the imidazole moiety.

Molecular Formula and Structure

The chemical identity of **2-Ethylbenzimidazole** is precisely defined by its molecular formula and internationally recognized chemical identifiers.

- Molecular Formula: C₉H₁₀N₂ [4][5][6]
- IUPAC Name: 2-ethyl-1H-benzimidazole [1][4]
- Molecular Weight: 146.19 g/mol [1][4][5]

The structure consists of the planar benzimidazole core, which imparts aromaticity and specific electronic properties, and a flexible ethyl group that can influence steric interactions and solubility.

Key Chemical Identifiers

For unambiguous identification in research and databases, the following identifiers are used.

Identifier	Value	Source(s)
CAS Number	1848-84-6	[1][5][6][7]
InChI	InChI=1S/C9H10N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3,(H,10,11)	[1][4][8]
InChIKey	QHCCOYAKYCWDOJ-UHFFFAOYSA-N	[1][4][6][8]
SMILES	<chem>CCC1=NC2=CC=CC=C2N1</chem>	[4][8]
EC Number	217-433-8	[4][5]

Physicochemical Properties

The physical and chemical properties of **2-Ethylbenzimidazole** dictate its behavior in various chemical environments and are crucial for designing experimental conditions for synthesis, purification, and formulation.

Property	Value	Source(s)
Melting Point	174-176.5 °C	[5][7]
Boiling Point	341.2 °C at 760 mmHg	[5]
Density	1.142 g/cm ³	[5]
LogP (XLogP3)	2.1	[4][5]
Refractive Index	1.641	[5]
Appearance	White to off-white crystalline powder	

Solubility Insights: While quantitative solubility data is not extensively reported, benzimidazole derivatives generally exhibit solubility in organic solvents.[9] The ethyl group in **2-Ethylbenzimidazole** enhances its lipophilicity compared to the unsubstituted parent compound, influencing its solubility profile.

Structural Elucidation and Spectroscopic Profile

The molecular structure of **2-Ethylbenzimidazole** is unequivocally confirmed through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is characteristic. Aromatic protons of the benzimidazole ring typically appear in the downfield region (δ 7.0-8.0 ppm). The ethyl group presents a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), both in the aliphatic region (typically δ 1.0-3.5 ppm).[9] The N-H proton of the imidazole ring often appears as a broad singlet.
- ¹³C NMR:** The carbon spectrum shows distinct signals for the aromatic carbons and the two carbons of the ethyl group, confirming the carbon skeleton.[4][10]

Infrared (IR) Spectroscopy

The IR spectrum reveals key functional groups. Characteristic absorption bands include N-H stretching (around 3400 cm^{-1}), aromatic C-H stretching ($3000\text{-}3100\text{ cm}^{-1}$), and the C=N stretching of the imidazole ring (around $1600\text{-}1650\text{ cm}^{-1}$).^{[9][11]} These bands are definitive proof of the benzimidazole core.

Mass Spectrometry (MS)

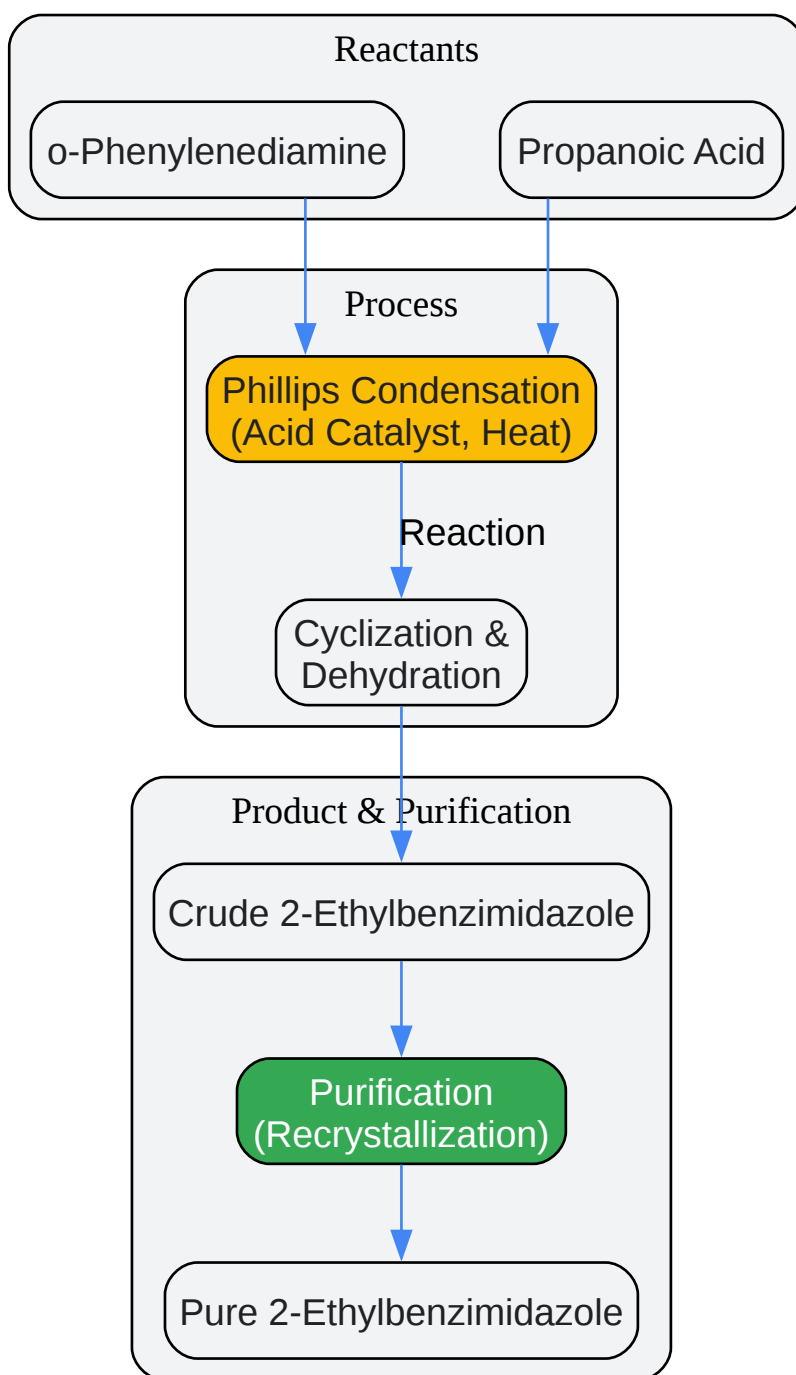
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass (146.0844 Da), which corresponds to the molecular formula $\text{C}_9\text{H}_{10}\text{N}_2$.^{[4][8]} The fragmentation pattern provides further structural information.

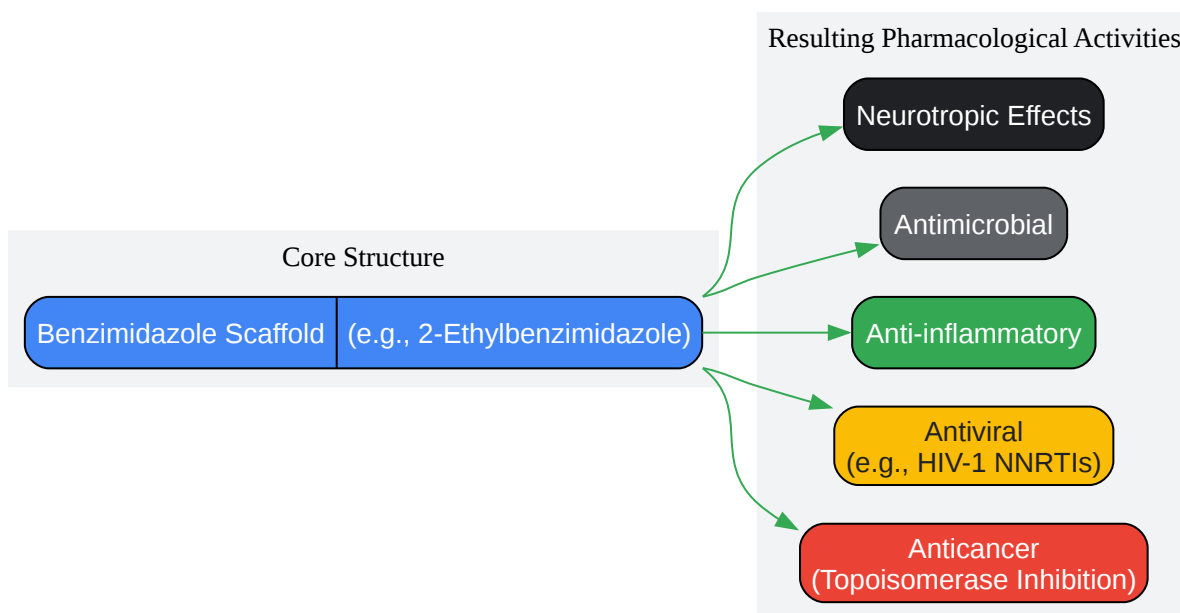
Synthesis and Methodology

The most common and reliable method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction. This method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid.

Primary Synthetic Route: The Phillips Condensation

The synthesis of **2-Ethylbenzimidazole** is efficiently achieved by reacting o-phenylenediamine with propanoic acid under acidic conditions, typically with heating.^[12] The acid catalyzes the dehydration and subsequent ring closure to form the stable benzimidazole ring.





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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Ethylbenzimidazole: Molecular Structure, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155763#2-ethylbenzimidazole-molecular-structure-and-formula]

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